2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride
CAS No.:
Cat. No.: VC17750889
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClN3O |
|---|---|
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H |
| Standard InChI Key | WXYFSXOFHNUEJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NNC(=O)C=C2NC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fully saturated pyrido[3,2-c]pyridazine core, with a pyridine ring fused to a pyridazinone moiety at positions 3 and 2, respectively. Protonation at the pyridazinone oxygen and subsequent hydrochloride salt formation enhances aqueous solubility compared to the free base. X-ray crystallography of analogous pyridazinones reveals chair-like conformations in the saturated rings, which may influence receptor binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one hydrochloride |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in water |
Synthetic Methodologies
Cyclization Strategies
Primary synthesis routes involve cyclocondensation of β-enamino diketones with hydrazine derivatives under refluxing ethanol/methanol. A representative protocol includes:
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Precursor Preparation: Reacting 3-aminopyridine with ethyl acetoacetate yields β-enamino diketone intermediates.
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Hydrazine Cyclization: Treatment with hydrazine monohydrate at 80°C induces ring closure via nucleophilic attack at the carbonyl groups.
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Salt Formation: HCl gas bubbling through the reaction mixture precipitates the hydrochloride salt (72–85% yield).
Comparative studies on pyrido[2,3-d]pyridazine derivatives demonstrate that electron-donating substituents on aromatic precursors reduce reaction rates, necessitating extended reflux durations (16 vs. 6 hours for electron-withdrawing groups) .
Biological Activities and Mechanisms
Anticancer Profiling
In vitro screens using MCF-7 breast cancer cells show 40% viability reduction at 50 µM after 48 hours. Mechanistic studies are lacking, but related pyridazinones inhibit topoisomerase IIα via intercalation, as evidenced by comet assay DNA fragmentation patterns .
Table 2: Comparative Bioactivity of Pyridazinone Derivatives
| Compound Class | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Anticancer Activity (MCF-7) |
|---|---|---|---|
| Pyrido[3,2-c]pyridazinone | N/A | N/A | 40% inhibition at 50 µM |
| Pyrido[2,3-d]pyridazine | 1.8 µM | 2.1 µM | Not tested |
| 6-Phenylpyridazinone | 0.6 µM* | 0.9 µM* | 62% inhibition at 25 µM |
| *PDE-III inhibition data |
Pharmacological Applications
Cardiovascular Therapeutics
While direct evidence is absent for the title compound, structurally similar 3(2H)-pyridazinones demonstrate potent phosphodiesterase III (PDE-III) inhibition (e.g., CI-930, ED₅₀ = 0.6 µM), enhancing cardiac contractility via cAMP accumulation . Molecular modeling suggests the pyridazinone core chelates Mg²⁺ ions in PDE-III’s catalytic site, a mechanism potentially conserved across analogs .
Anti-inflammatory Agents
The pyrido[2,3-d]pyridazine-2,8-dione derivative 7c exhibits dual COX-1/COX-2 inhibition (82% edema reduction) . Although untested, the title compound’s fused ring system may similarly accommodate cyclooxygenase active sites, warranting isoform selectivity studies.
Research Challenges and Future Directions
Metabolic Stability
Pyridazinones generally suffer from rapid hepatic clearance due to cytochrome P450 3A4-mediated oxidation. Deuterium incorporation at vulnerable C-H positions (e.g., C₅ and C₈) could prolong half-life, as demonstrated in indenopyridazinone analogs .
Targeted Drug Delivery
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers improved the bioavailability of MCI-154 (a pyridazinone cardiotonic) by 3.2-fold in rat models . Similar strategies may enhance the therapeutic index of the title compound.
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